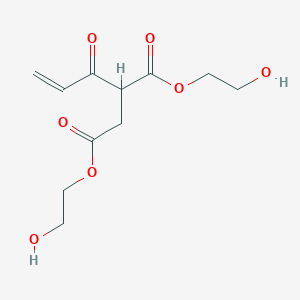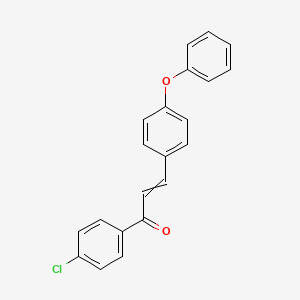
1-(4-Chlorophenyl)-3-(4-phenoxyphenyl)prop-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Chlorophenyl)-3-(4-phenoxyphenyl)prop-2-en-1-one is an organic compound that belongs to the class of chalcones Chalcones are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system
Métodos De Preparación
The synthesis of 1-(4-Chlorophenyl)-3-(4-phenoxyphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is a base-catalyzed aldol condensation between an aromatic aldehyde and an aromatic ketone. The general synthetic route is as follows:
Starting Materials: 4-chlorobenzaldehyde and 4-phenoxyacetophenone.
Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium hydroxide in an ethanol or methanol solvent.
Procedure: The aldehyde and ketone are mixed in the solvent, and the base is added to initiate the condensation reaction. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Product Isolation: The product is then isolated by filtration, washed with cold solvent, and recrystallized from an appropriate solvent to obtain pure this compound.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production with considerations for cost, yield, and purity.
Análisis De Reacciones Químicas
1-(4-Chlorophenyl)-3-(4-phenoxyphenyl)prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to convert the carbonyl group to an alcohol.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Addition: The α,β-unsaturated carbonyl system can participate in Michael addition reactions with nucleophiles like amines, thiols, or enolates.
Common reagents and conditions used in these reactions vary depending on the desired transformation. Major products formed from these reactions include alcohols, carboxylic acids, substituted derivatives, and addition products.
Aplicaciones Científicas De Investigación
1-(4-Chlorophenyl)-3-(4-phenoxyphenyl)prop-2-en-1-one has several scientific research applications, including:
Chemistry: It is used as a starting material or intermediate in the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique structural properties.
Mecanismo De Acción
The mechanism of action of 1-(4-Chlorophenyl)-3-(4-phenoxyphenyl)prop-2-en-1-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The compound’s effects are mediated through pathways involving oxidative stress, apoptosis, or inhibition of specific enzymes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparación Con Compuestos Similares
1-(4-Chlorophenyl)-3-(4-phenoxyphenyl)prop-2-en-1-one can be compared with other chalcones and related compounds, such as:
1-(4-Methoxyphenyl)-3-(4-phenoxyphenyl)prop-2-en-1-one: Similar structure but with a methoxy group instead of a chlorine atom.
1-(4-Bromophenyl)-3-(4-phenoxyphenyl)prop-2-en-1-one: Similar structure but with a bromine atom instead of a chlorine atom.
1-(4-Nitrophenyl)-3-(4-phenoxyphenyl)prop-2-en-1-one: Similar structure but with a nitro group instead of a chlorine atom.
Propiedades
Número CAS |
90823-81-7 |
|---|---|
Fórmula molecular |
C21H15ClO2 |
Peso molecular |
334.8 g/mol |
Nombre IUPAC |
1-(4-chlorophenyl)-3-(4-phenoxyphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C21H15ClO2/c22-18-11-9-17(10-12-18)21(23)15-8-16-6-13-20(14-7-16)24-19-4-2-1-3-5-19/h1-15H |
Clave InChI |
UOHGSUDTGPOUDO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)OC2=CC=C(C=C2)C=CC(=O)C3=CC=C(C=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


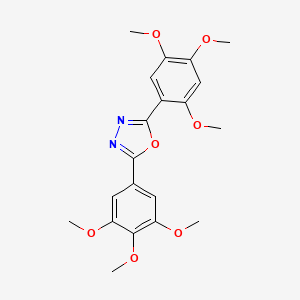
![1-{5-[1-(1,3-Dithian-2-ylidene)ethyl]-2-methoxyphenyl}pentan-1-one](/img/structure/B14371315.png)
![1-{10-[3-(Piperazin-1-YL)propyl]-10H-phenothiazin-3-YL}butan-1-one](/img/structure/B14371318.png)
![4-[5-(Butylsulfanyl)-1,3,4-oxadiazol-2-YL]-2-methylquinoline](/img/structure/B14371331.png)

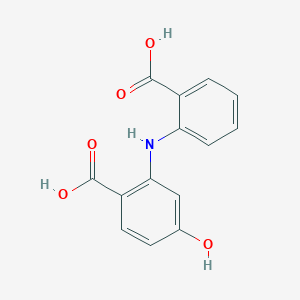
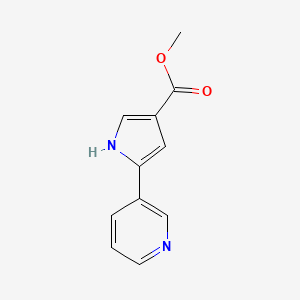

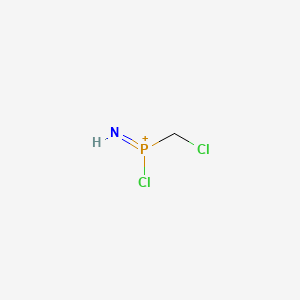
![1,1'-{2-[2-(Methylsulfanyl)phenyl]ethene-1,1-diyl}dibenzene](/img/structure/B14371371.png)


phosphanium iodide](/img/structure/B14371387.png)
